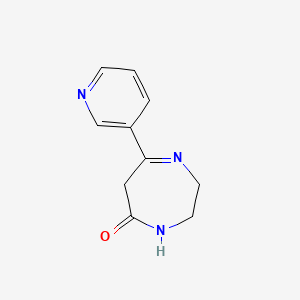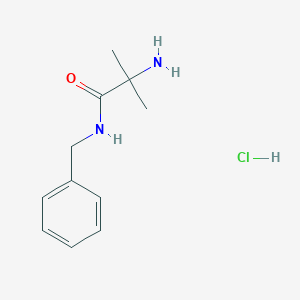
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol
Übersicht
Beschreibung
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol is an organic compound characterized by the presence of a thiazole ring attached to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.
Attachment of the Ethan-1-ol Moiety: The thiazole ring is then functionalized with an ethan-1-ol group. This can be achieved through a nucleophilic substitution reaction where the thiazole is treated with an appropriate alkyl halide in the presence of a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis of Thiazole: Utilizing continuous flow reactors to optimize the Hantzsch thiazole synthesis.
Efficient Functionalization: Employing catalytic processes to attach the ethan-1-ol group, ensuring high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of thiazole-5-carboxaldehyde or thiazole-5-carboxylic acid.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology:
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.
Antimicrobial Agent: Investigated for its antimicrobial properties.
Medicine:
Drug Development: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol exerts its effects depends on its application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Action: It can disrupt microbial cell membranes or interfere with essential metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(1,3-thiazol-4-yl)ethan-1-ol: Similar structure but with the thiazole ring substituted at the 4-position.
(1S)-1-(1,3-oxazol-5-yl)ethan-1-ol: Contains an oxazole ring instead of a thiazole ring.
Uniqueness:
Thiazole Ring Position: The position of the thiazole ring substitution significantly affects the compound’s reactivity and biological activity.
Functional Group: The presence of the ethan-1-ol group provides unique chemical properties and potential for further functionalization.
Eigenschaften
IUPAC Name |
(1S)-1-(1,3-thiazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTHTAOYPYNCFX-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395374.png)







